Home > Products > Screening Compounds P127438 > Caerulein precursor-related fragment Ec
Caerulein precursor-related fragment Ec -

Caerulein precursor-related fragment Ec

Catalog Number: EVT-246479
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Caerulein precursor-related fragment Ec is primarily sourced from the skin secretions of frogs, particularly the Xenopus species. These secretions are rich in bioactive peptides that serve various physiological and ecological functions, including antimicrobial activity and predator deterrence. The identification of this fragment has been facilitated by genomic studies and transcriptomic analyses that highlight the diversity of peptide precursors present in amphibian skin.

Classification

Caerulein precursor-related fragment Ec falls under the classification of hormone-like peptides (HLPs) and antimicrobial peptides (AMPs). It is specifically categorized as a bioactive peptide with potential applications in pharmacology and biotechnology due to its biological activities.

Synthesis Analysis

Methods

The synthesis of caerulein precursor-related fragment Ec typically involves several methodologies:

  1. Peptide Synthesis Techniques: Solid-phase peptide synthesis (SPPS) is commonly used to construct the peptide chain, allowing for precise control over amino acid sequences.
  2. Extraction from Biological Sources: The peptide can also be extracted from frog skin secretions using methods such as high-performance liquid chromatography (HPLC) combined with mass spectrometry for purification and characterization.
  3. Recombinant DNA Technology: Genetic engineering techniques can be employed to express the peptide in suitable host systems, facilitating large-scale production.

Technical Details

The synthesis process often includes post-translational modifications that enhance the activity and stability of the peptide. These modifications may involve amidation at the C-terminus or formation of cyclic structures that improve resistance to enzymatic degradation.

Molecular Structure Analysis

Structure

The molecular structure of caerulein precursor-related fragment Ec is characterized by a sequence of amino acids that contribute to its biological function. The specific sequence can vary but typically includes hydrophobic residues that facilitate membrane interaction, which is crucial for its antimicrobial properties.

Data

Structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provides insights into the three-dimensional conformation of the peptide, which is essential for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions

Caerulein precursor-related fragment Ec undergoes various biochemical reactions, particularly during its processing from precursor forms:

  1. Proteolytic Cleavage: The precursor undergoes enzymatic cleavage to yield active fragments, including caerulein itself.
  2. Post-Translational Modifications: These include amidation and potential sulfation, which can affect the peptide's biological activity and stability.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of specific enzymes. Analytical techniques like mass spectrometry help in monitoring these transformations.

Mechanism of Action

Process

The mechanism of action for caerulein precursor-related fragment Ec involves several pathways:

  1. Interaction with Receptors: The peptide binds to specific receptors on target cells, triggering intracellular signaling cascades that lead to physiological responses such as enzyme secretion.
  2. Antimicrobial Activity: The peptide disrupts microbial membranes through a mechanism that likely involves pore formation or membrane permeabilization.

Data

Studies have shown that caerulein fragments can stimulate insulin release from pancreatic cells, indicating their role in metabolic regulation alongside their antimicrobial functions.

Physical and Chemical Properties Analysis

Physical Properties

Caerulein precursor-related fragment Ec exhibits several notable physical properties:

  • Molecular Weight: Typically ranges around 1,000 to 3,000 Daltons depending on the specific sequence.
  • Solubility: Generally soluble in aqueous solutions, which is essential for its biological activity.

Chemical Properties

The chemical properties include:

  • Stability: The peptide's stability can vary based on its sequence and modifications; cyclic forms tend to exhibit greater resistance to proteolysis.
  • Reactivity: Reactivity towards nucleophiles may be influenced by functional groups present within its structure.
Applications

Scientific Uses

Caerulein precursor-related fragment Ec has several promising applications in scientific research and medicine:

  1. Pharmacological Research: Investigated for its potential use as an antimicrobial agent or as a modulator of metabolic processes.
  2. Biotechnology: Utilized in studies aimed at understanding amphibian defense mechanisms and developing novel therapeutic agents based on its structure.
  3. Drug Development: Potentially serves as a template for designing new drugs targeting metabolic disorders or infections due to its insulinotropic properties.
Origins and Biological Context of CPF-EC

Phylogenetic Distribution in Amphibian Skin Secretions

CPF-EC belongs to the caerulein precursor fragment (CPF) peptide family, which exhibits taxon-specific distribution within the Pipidae family. These peptides are primarily documented in genera Xenopus and Silurana, with structural variants showing species-specific adaptations:

Table 1: Phylogenetic Distribution of CPF Peptides in Pipidae

SpeciesPloidyCPF Variants IdentifiedTissue Specificity
Xenopus laevisTetraploidCPF-1, CPF-3, CPF-4, CPF-7Skin granular glands
Xenopus cliviiTetraploidCPF-C1 (structural analog)Skin secretions only
Silurana tropicalisDiploidCPF-EC, CPF-ST1Skin and GI tract
Xenopus borealisTetraploidCPF-B1, CPF-B2Skin exclusively

Data synthesized from peptidomic analyses of skin secretions [3] [5] [8]. Key observations include:

  • Tissue-Specific Expression: CPF peptides are synthesized in dermal granular glands and released into skin secretions upon adrenergic stimulation or threat exposure [4] [5]. Northern blotting confirms mRNA expression is restricted to skin tissue, absent in liver, stomach, or intestine [1].
  • Multiplicity in Polyploids: Tetraploid Xenopus species (e.g., X. laevis, X. clivii) express 3–5 CPF isoforms per individual, whereas diploid Silurana tropicalis typically expresses 1–2 variants [5]. This correlates with gene duplication events following allopolyploidization [2].
  • Secretory Dynamics: Holocrine secretion mechanisms expel CPF-containing granules onto the skin surface, creating a chemical defense barrier [4].

Evolutionary Significance in Xenopus and Silurana Lineages

The diversification of CPF-EC parallels the complex genomic history of pipid frogs:

  • Allopolyploidization Events: Whole-genome duplications (e.g., tetraploidization in Xenopus ~40 MYA) enabled neofunctionalization of CPF genes. Xenopus genomes harbor multiple CPF homeologs derived from ancestral subgenomes, while diploid Silurana retains fewer ancestral CPF forms [2] [5].
  • Sequence Microheterogeneity: CPF-EC shares a conserved core motif (GEAKLLAK) with other CPFs but exhibits lineage-specific substitutions:
  • Silurana-specific: Glu¹²→Asp in CPF-EC enhances cationicity (+5 vs. +4 in CPF-C1) [5]
  • Xenopus-specific: Hydrophobic residue insertions (e.g., CPF-C1: Ala¹⁵→Val) [3] [8]
  • Accelerated Evolution: Positive selection in CPF genes is evident in residues involved in membrane interaction (e.g., positions 7, 14, 18), suggesting adaptation to regional pathogen pressures [5] [10]. Hybridization studies confirm increased CPF multiplicity in X. laevis × X. muelleri F1 hybrids, indicating hybrid vigor amplifies peptide diversity [5] [7].

Role in Host Defense Mechanisms: Antimicrobial vs. Metabolic Functions

CPF-EC serves dual roles in amphibian survival:

Antimicrobial Functions

  • Broad-Spectrum Activity: CPF-EC and analogs (e.g., CPF-C1) show potent activity against Gram-negative bacteria (E. coli MIC: 2–8 μM), Gram-positive bacteria (S. aureus MIC: 4–10 μM), and fungi (C. albicans MIC: 8–16 μM) [3] [8]. Notably, efficacy persists against multidrug-resistant (MDR) pathogens:
  • MRSA: MIC 5.2 μM for CPF-C1 analog CPF-2 [8]Acinetobacter baumannii: MIC 6.8 μM [3]
  • Membrane Disruption Mechanism: CPF-EC employs a carpet model of membrane permeabilization:
  • Electrostatic attraction to anionic phospholipids
  • Helical folding upon membrane contact (α-helix content increases from 20% → 65% in membranes)
  • Hydrophobic insertion causing micellization and leakage [3] [8]Validation includes calcein leakage from liposomes and TEM visualization of bacterial membrane disintegration [3].
  • Biofilm Disruption: CPF-2 (CPF-C1 analog) reduces S. aureus biofilm biomass by 78% at 10× MIC and eradicates preformed biofilms in murine wound models [8].

Metabolic Functions

  • Insulin Release: CPF-EC shares structural homology with cholecystokinin (CCK), enabling interaction with mammalian CCK receptors. At 100 nM, it potentiates glucose-stimulated insulin secretion in pancreatic β-cells by 40% [5] [6].
  • Anti-Diabetic Potential: In Xenopus skin, CPF co-localizes with insulin-like peptides, suggesting synergistic roles in metabolic regulation [6].

Table 2: Functional Comparison of CPF-EC and Key Analogs

FunctionCPF-ECCPF-C1Engineered CPF-2
Antimicrobial
- E. coli MIC8 μM6 μM2.5 μM
- MRSA MIC10 μM8 μM5.2 μM
- Hemolysis (HC₅₀)>100 μM85 μM>200 μM
Metabolic
- Insulin release40% ↑ at 100 nM35% ↑ at 100 nMNot tested
- CCK-R bindingModerateStrongWeak

Data derived from in vitro assays [3] [5] [6].

Properties

Product Name

Caerulein precursor-related fragment Ec

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.